2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine
Description
2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a 2,6-difluorophenyl group at position 2 and a methyl group at position 4. The fluorine substituents enhance electronegativity and metabolic stability, while the methyl group modulates lipophilicity and steric interactions .
Properties
Molecular Formula |
C14H10F2N2 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10F2N2/c1-9-5-6-13-17-12(8-18(13)7-9)14-10(15)3-2-4-11(14)16/h2-8H,1H3 |
InChI Key |
YEVIERZUDCIFPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine typically involves the reaction of 2,6-difluoroaniline with 2-bromo-6-methylpyridine under specific conditions. The reaction is often catalyzed by a palladium complex and requires a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key analogs vary in substituent type, position, and electronic effects. Table 1 summarizes physical properties of selected imidazo[1,2-a]pyridine derivatives:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Bromine (3n) and fluorine substituents increase melting points compared to non-halogenated analogs (e.g., 3j), likely due to enhanced dipole interactions and crystallinity .
- Bulky Substituents : Adamantyl-substituted derivatives (e.g., 2d) exhibit exceptionally high melting points (>370°C), attributed to rigid, hydrophobic adamantane enhancing packing efficiency .
- Fluorine Position: The target compound’s 2,6-difluorophenyl group may confer distinct conformational stability compared to mono-fluorinated analogs (e.g., 4-fluorophenyl in ).
Electronic and Steric Considerations
- Fluorine vs. Bromine : Fluorine’s electronegativity increases polarity and metabolic stability, whereas bromine’s bulkiness may hinder binding in sterically sensitive targets .
- Methyl Group : The 6-methyl group in the target compound balances lipophilicity and steric hindrance, optimizing bioavailability compared to unsubstituted or bulkier analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
